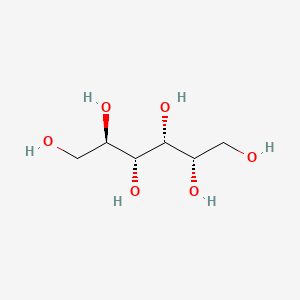

D-Iditol

Description

Historical Context and Early Discoveries of D-Sorbitol

The discovery of sorbitol dates back to the mid-19th century. chemondis.com It was first isolated in 1872 by the French chemist Joseph Boussingault from the berries of the mountain ash tree (Sorbus aucuparia), after which it was named. biologyonline.comchemondis.com Early research explored its chemical structure and reactivity. For instance, studies in the 1940s investigated derivatives like 1,3:2,4-dibenzylidene-D-sorbitol (DBS) to understand its structure, demonstrating that DBS existed as a single species rather than a mixture of isomers as previously thought. rsc.org While initially identified in natural sources, the chemical synthesis of sorbitol from glucose by hydrogenation became a significant development, paving the way for its industrial production. biologyonline.comchemondis.comasbe.orgtomsofmaine.com

D-Sorbitol as a Polyol and Sugar Alcohol

D-Sorbitol is classified as a sugar alcohol, belonging to the class of polyols. healthline.comfoodinsight.org Polyols are characterized by being white, water-soluble organic compounds with a general chemical formula of (CHOH)nH₂. biologyonline.com Sugar alcohols are typically produced by the hydrogenation of sugars, where the aldehyde or ketone group of a sugar is reduced to a hydroxyl group. biologyonline.com In the case of D-sorbitol, it is the polyol corresponding to glucose and is produced by the reduction of glucose. biologyonline.com It shares the same chemical formula as mannitol (B672), C₆H₁₄O₆, but differs in the orientation of the hydroxyl group on Carbon-2, resulting in different physical properties like melting points (D-sorbitol: 94–96 °C; mannitol: 166-168 °C). biologyonline.com

Significance of D-Sorbitol in Diverse Scientific Fields

D-Sorbitol's unique chemical structure, characterized by multiple hydroxyl groups, contributes to its significance across various scientific domains. nih.govmdpi.com

Chemical Sciences

In chemical sciences, D-sorbitol serves as a versatile building block and reactant. Its polyol structure allows for various chemical modifications and reactions. Research has explored its conversion into other valuable chemicals and fuels. For example, studies have investigated the efficient conversion of D-sorbitol to iodohexanes using hydroiodic acid and a rhodium catalyst in a biphasic system. acs.org This process involves a substitution-elimination-addition mechanism, highlighting D-sorbitol's role in complex organic transformations. acs.org Furthermore, D-sorbitol is a key intermediate in the production of biofuels from biomass resources through processes involving sequential hydrolysis and hydrogenation catalyzed by metal catalysts. The hydrogen required for this conversion can even be generated by aqueous phase reforming of sorbitol itself.

Research findings in chemical sciences include:

Conversion of D-sorbitol to iodohexanes with a high yield (94.2%) using HI and RhCl₃ at 373 K in a water/cyclohexane (B81311) system. acs.org

The substitution–elimination–addition (SEA) mechanism is identified as a possible pathway for this conversion. acs.org

High concentrations of proton and iodide are necessary for efficient conversion and selective formation of iodohexanes. acs.org

Water can significantly inhibit the conversion of D-sorbitol in this reaction. acs.org

Biological Sciences

In biological sciences, D-sorbitol is relevant due to its natural occurrence and metabolic pathways. It is found naturally in many fruits and vegetables. biologyonline.comfoodinsight.org A key metabolic route involving sorbitol is the polyol pathway, which converts glucose to fructose (B13574). biologyonline.comnih.gov This two-step process involves the reduction of glucose to sorbitol by aldose reductase, followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase. biologyonline.comnih.gov This pathway plays a role in glucose metabolism and maintaining redox balance. nih.gov Research in biological systems also investigates the interaction of D-sorbitol with other biomolecules, such as amino acids in aqueous solutions, to understand the chemistry of biological systems. nih.gov Studies have examined the volumetric and acoustic properties of D-sorbitol in aqueous solutions containing amino acids and sodium chloride, providing insights into these interactions. nih.gov

Research findings in biological sciences include:

The polyol pathway converts glucose to sorbitol via aldose reductase (utilizing NADPH) and then sorbitol to fructose via sorbitol dehydrogenase (utilizing NAD+). nih.gov

Some tissues, like the retina, kidneys, and Schwann cells, lack sorbitol dehydrogenase, leading to sorbitol accumulation in conditions of high glucose levels. nih.gov

Sorbitol accumulation can impair kidney function and Schwann cell function. nih.gov

Studies on the interaction of D-sorbitol with amino acids in aqueous solutions have shown that density increases with increasing concentrations of D-sorbitol and amino acids or NaCl. nih.gov

The increase in density with increasing D-sorbitol concentration is greatest in water compared to solutions with amino acids or NaCl. nih.gov

Materials Science and Engineering

D-Sorbitol finds applications in materials science and engineering, particularly as a component in the development of novel materials and formulations. Its properties, such as water solubility and ability to form hydrogen bonds, make it useful in various material systems. asbe.orgmdpi.com For instance, D-sorbitol is used as a plasticizer in polymer formulations, including those based on cellulose (B213188) nanocrystals (CNC) to improve their mechanical properties and reduce brittleness. mdpi.com Research has demonstrated that adding D-sorbitol to CNC suspensions can influence the self-assembly behavior and mechanical strength of the resulting films. mdpi.com Derivatives of D-sorbitol, such as dibenzylidene-D-sorbitol (DBS), are well-known low-molecular-weight gelators used to form supramolecular gels in organic solvents, with applications in areas like personal care products and polymer technology. rsc.orgwhiterose.ac.uk Research continues to explore the synthesis and application of D-sorbitol derivatives for advanced materials, including stimuli-responsive gels for potential applications in drug delivery. rsc.org

Research findings in materials science and engineering include:

D-sorbitol can be used as a plasticizer in cellulose nanocrystal films to improve mechanical properties like tensile strength, elongation at break, and Young's modulus. mdpi.com

Low concentrations of D-sorbitol (less than 6 wt% in CNC/DS composite solution) can improve the mechanical properties of CNC films without significantly altering optical performance. mdpi.com

D-sorbitol interacts with hydroxyl groups on the CNC surface through hydrogen bonding, contributing to the improved mechanical properties. mdpi.com

Dibenzylidene-D-sorbitol (DBS), a derivative of D-sorbitol, is a low-molecular-weight gelator capable of forming supramolecular gels in organic solvents. rsc.orgwhiterose.ac.uk

DBS derivatives are being investigated for applications in drug delivery systems. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-ZXXMMSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336594, DTXSID401336595 | |

| Record name | DL-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to cream-colored solid; [Acros Organics MSDS] | |

| Record name | Iditol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5 | |

| Record name | D-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25878-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24557-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iditol, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024557797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iditol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sorbitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fibrinogens | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fibrinogens | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iditol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82FOM4R7CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDITOL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8KW73WMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of D Sorbitol

Enzymatic Pathways in D-Sorbitol Biosynthesis

D-Sorbitol biosynthesis in sorbitol-synthesizing plants is a two-step process occurring in the cytosol of source leaves. researchgate.netoup.com

Sorbitol-6-Phosphate (B1195476) Dehydrogenase (S6PDH) Activity and Regulation

Sorbitol-6-phosphate dehydrogenase (S6PDH), also referred to as aldose-6-phosphate reductase (A6PR), is a pivotal enzyme in the synthesis of sorbitol in plants, particularly in the Rosaceae family. pnas.orgfrontiersin.org It catalyzes the reversible conversion of D-glucose 6-phosphate (G6P) to D-sorbitol 6-phosphate (S6P), utilizing NADPH as a cofactor in the forward reaction. researchgate.netoup.comfrontiersin.org This reaction is considered the rate-limiting step in sorbitol synthesis in plants. researchgate.netoup.com

S6PDH activity has been identified in various Rosaceae species. frontiersin.org The enzyme exhibits substrate specificity, requiring a free aldehyde group at C1 and specific hydroxyl group configurations for efficient catalysis. While it can efficiently reduce galactose 6-phosphate, other substrates like fructose (B13574) 6-phosphate are not suitable for sorbitol biosynthesis via this enzyme. chemicalbook.com S6PDH is predominantly active in the chloroplasts and cytosol of mature leaves. chemicalbook.com

Regulation of S6PDH activity is influenced by factors such as pH, with optimal pH levels varying for the forward and reverse reactions. chemicalbook.com The enzyme's activity is also regulated by cofactors like inorganic phosphate (B84403) (Pi) and nucleotide di- or triphosphates. chemicalbook.comresearchgate.net High cytosolic Pi levels can indicate carbon starvation or high sorbitol/sucrose (B13894) synthesis rates, affecting S6PDH function. chemicalbook.com ATP is a potent inhibitor of S6PDH activity, exhibiting competitive inhibition against NADPH in the direction of sorbitol 6-phosphate synthesis. researchgate.net Studies have shown that the regulation of S6PDH activity is mainly at the transcriptional level. jst.go.jp Gene expression of S6PDH has been observed to be elevated in apples and peaches under stress conditions. frontiersin.org Transgenic studies involving the apple S6PDH gene have shown enhanced plant stress resistance. frontiersin.org

Sorbitol-6-Phosphate Phosphatase (S6PP) in D-Sorbitol Synthesis

Sorbitol-6-phosphate phosphatase (S6PP), also known as SorPP, catalyzes the final step in sorbitol biosynthesis in sorbitol-synthesizing plant species. cornell.eduresearchgate.net This enzyme dephosphorylates D-sorbitol 6-phosphate (S6P) to yield free D-sorbitol and inorganic phosphate (Pi). researchgate.netoup.com

Research on S6PP from apple leaves indicates that the enzyme is highly specific for sorbitol-6-phosphate. cornell.eduresearchgate.net It is a monomer with a molecular mass of 61 kDa and exhibits a high specificity for sorbitol-6-P with a Km of 0.85 mM. cornell.eduresearchgate.net The enzyme is unable to cleave other phosphate esters at a significant rate. cornell.eduresearchgate.net S6PP activity is absolutely dependent on Mg2+, with a Km of 0.29 mM at an optimal pH of 6.8. cornell.eduresearchgate.net Inhibitors of SorPP activity include fluoride, vanadate, molybdate, and inorganic phosphate. cornell.eduresearchgate.net Sorbitol itself acts as a competitive inhibitor for SorPP, with a Ki of 109 mM. cornell.eduresearchgate.net This feedback inhibition mechanism by sorbitol may play a role in regulating sorbitol biosynthesis. cornell.eduresearchgate.net

Sorbitol-6-phosphatase activity has also been identified in other organisms, including Escherichia coli, where certain haloacid dehalogenase-like hydrolases (HAD) superfamily proteins have been shown to exhibit this activity. jst.go.jp

Role of Aldose Reductase in D-Sorbitol Formation from Glucose

Aldose reductase (AR), also known as aldehyde reductase, is a cytosolic NADPH-dependent oxidoreductase that catalyzes the reduction of a variety of aldehydes and carbonyls, including monosaccharides. wikipedia.org It is primarily known for catalyzing the reduction of glucose to sorbitol, which is the first step in the polyol pathway of glucose metabolism. wikipedia.orgwikipedia.orgnih.govavehjournal.orgwikipedia.org This pathway serves as an alternative route for glucose metabolism, particularly when glucose levels are elevated and the primary glycolytic pathway is saturated. nih.govwikipedia.org

The reaction catalyzed by aldose reductase involves the transfer of a hydride from NADPH to the carbonyl carbon of glucose, converting it to the hydroxyl group of sorbitol. wikipedia.orgwikipedia.org This reaction oxidizes NADPH to NADP+. wikipedia.orgwikipedia.org Aldose reductase has a relatively low affinity for glucose (high Km), meaning that under normal glucose concentrations, its activity is limited. nih.gov However, in hyperglycemic states, the increased glucose concentration drives the reaction forward, leading to increased sorbitol production. wikipedia.orgnih.gov

While aldose reductase's normal function includes reducing toxic aldehydes generated by reactive oxygen species, its activity on glucose becomes significant under high glucose conditions. avehjournal.orgresearchgate.netd-nb.info The polyol pathway, initiated by aldose reductase, is implicated in the pathogenesis of complications associated with chronic hyperglycemia, such as those seen in diabetes mellitus. nih.govavehjournal.orgwikipedia.org

D-Sorbitol Degradation Pathways

D-Sorbitol can be degraded through enzymatic pathways, primarily leading to the formation of fructose. This degradation is important for various physiological processes, including carbon utilization and maintaining the balance between sorbitol and other sugars.

NAD+-Dependent Sorbitol Dehydrogenase (NAD-SDH) in D-Sorbitol Oxidation

In many biological systems, the primary enzyme responsible for D-sorbitol degradation is NAD+-dependent sorbitol dehydrogenase (NAD-SDH), also known as glucitol dehydrogenase or ketose reductase. chemicalbook.comthesciencenotes.com This cytosolic enzyme catalyzes the oxidation of sorbitol to fructose, using NAD+ as a cofactor. chemicalbook.comnih.govthesciencenotes.comcreative-enzymes.comwikipedia.org The reaction produces NADH and a proton. nih.govthesciencenotes.comcreative-enzymes.com

The reaction catalyzed by NAD-SDH is reversible. nih.govnih.gov In higher plants, particularly in rosaceous fruits, NAD-SDH plays a crucial role in converting translocated sorbitol to fructose. chemicalbook.comnih.gov This conversion influences the balance between sorbitol and fructose levels in fruits, impacting fruit quality and storage characteristics. chemicalbook.com Studies in apple fruits suggest a preference for sorbitol oxidation over fructose reduction in vivo, despite the reversible nature of the reaction and varying optimal pH levels for each direction. chemicalbook.com

NAD-SDH exhibits some substrate flexibility, metabolizing other polyols like xylitol (B92547) and L-threitol in addition to D-sorbitol. chemicalbook.com A zinc ion is also involved in the catalytic activity of sorbitol dehydrogenase. creative-enzymes.comwikipedia.org The regulation of NAD-SDH activity is primarily at the transcriptional level. jst.go.jp

Conversion of D-Sorbitol to Fructose

The conversion of D-sorbitol to fructose is a key step in sorbitol metabolism and is primarily catalyzed by sorbitol dehydrogenase (SDH). researchgate.netavehjournal.orgwikipedia.orgthesciencenotes.comwikipedia.org This reaction is the second step of the polyol pathway, following the conversion of glucose to sorbitol by aldose reductase. nih.govavehjournal.orgwikipedia.org The net result of these two steps is the conversion of glucose to fructose, with the utilization of NADPH and the production of NADH. wikipedia.org

While the polyol pathway converts glucose to fructose, not all tissues possess significant levels of sorbitol dehydrogenase. nih.govcreative-enzymes.com In tissues where SDH activity is low or absent, such as the retina, lens, kidney, and nerve cells, sorbitol can accumulate under hyperglycemic conditions. nih.govcreative-enzymes.comwikipedia.org This accumulation can lead to osmotic stress and cellular damage. avehjournal.orgwikipedia.orgresearchgate.netcreative-enzymes.comwikipedia.org

In organisms like Gluconobacter oxydans, the conversion of D-sorbitol to D-fructose can occur through the action of dehydrogenases, and this process is relevant in industrial applications like vitamin C production. researchgate.net

D-Sorbitol Metabolism in Specific Biological Systems

The metabolic fate and significance of D-sorbitol vary considerably depending on the organism.

Plant Metabolism and Stress Responses (e.g., Rosaceous Plants)

In many plant species, particularly those belonging to the Rosaceae family (e.g., apple, pear, peach, cherry), D-sorbitol serves as a primary photosynthetic product and the main translocated carbohydrate. chemicalbook.comashs.org D-Sorbitol biosynthesis in these plants involves the enzymes sorbitol-6-phosphate dehydrogenase (S6PDH) and sorbitol-6-phosphate phosphatase (S6PP). S6PDH catalyzes the conversion of D-glucose 6-phosphate to D-sorbitol 6-phosphate, a crucial step in sorbitol synthesis. chemicalbook.com

Sorbitol metabolism is vital for osmotic regulation and stress responses in plants. chemicalbook.comresearchgate.net Under conditions of abiotic stress, such as drought and salinity, sorbitol accumulates in plant tissues, contributing to osmotic adjustment and helping to maintain cell turgor. researchgate.netoup.com This accumulation can be significant, with sorbitol potentially accounting for a large percentage of total solutes involved in osmotic adjustment during drought stress in some Rosaceous crops. Studies have shown that suppressing sorbitol synthesis in apple can significantly alter the expression of stress response genes, suggesting a role for sorbitol in abiotic and biotic stress tolerance by modulating gene expression. oup.com

D-sorbitol degradation in plants primarily occurs through oxidation to fructose, a reaction catalyzed by NAD+-dependent sorbitol dehydrogenase (NAD-SDH). chemicalbook.com This enzyme plays a role in regulating the balance between sorbitol and fructose levels, which can impact fruit quality. chemicalbook.com The activity of enzymes involved in sorbitol metabolism is influenced by environmental conditions, as observed in studies on pear leaves and fruit flesh under high temperature. ashs.org

Microbial Metabolism (e.g., Gluconobacter strains, Zymomonas mobilis, Lactobacillus species)

Microorganisms exhibit diverse metabolic pathways for D-sorbitol, ranging from its production to its utilization as a carbon source.

Certain bacterial strains, such as Zymomonas mobilis, are known to produce sorbitol. Z. mobilis can produce sorbitol from fructose and glucose in a one-step reaction catalyzed by glucose-fructose oxidoreductase (GFOR). researchgate.netajol.infosemanticscholar.org This process can occur under high sugar concentrations and is influenced by the presence of both glucose and fructose. researchgate.netsemanticscholar.org

Gluconobacter strains are industrially important for their ability to incompletely oxidize carbohydrates and alcohols. researchgate.net Gluconobacter oxydans, for instance, is widely used for the bioconversion of D-sorbitol to L-sorbose through a regioselective dehydrogenation catalyzed by D-sorbitol dehydrogenase. researchgate.netresearchgate.net This reaction is a key step in the industrial production of L-ascorbic acid (vitamin C). researchgate.net

Lactobacillus species, particularly Lactobacillus plantarum and Lactobacillus casei, have been metabolically engineered to produce sorbitol. ajol.inforesearchgate.net By introducing the sorbitol-6-phosphate dehydrogenase (gutF) gene, these bacteria can convert glucose into sorbitol. ajol.info Genetic modifications, such as inactivating the lactate (B86563) dehydrogenase gene in L. plantarum, have been shown to enhance sorbitol synthesis by increasing NADH availability. ajol.info

While some microbes produce sorbitol, others can ferment it. Most bacteria cannot use sorbitol for energy, but some, like Streptococcus mutans, can slowly ferment it. wikipedia.org Bacterial fermentation of sorbitol in the large intestine can lead to the production of short-chain fatty acids and gases. wikipedia.orgknowde.com

Mammalian Polyol Pathway Flux and Cellular Implications

In mammals, D-sorbitol is primarily a metabolic intermediate in the polyol pathway, a two-step process that converts glucose to fructose. oncohemakey.comnih.gov The first step, catalyzed by aldose reductase (AR), reduces glucose to sorbitol, consuming NADPH. oncohemakey.comnih.govwikipedia.org The second step involves the oxidation of sorbitol to fructose, catalyzed by sorbitol dehydrogenase (SDH), which utilizes NAD+ as a cofactor and produces NADH. oncohemakey.comnih.govresearchgate.net

Under normal physiological conditions, the polyol pathway metabolizes only a small percentage of glucose. austinpublishinggroup.com However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway significantly increases. nih.govaustinpublishinggroup.com Aldose reductase has a relatively low affinity for glucose under normal conditions, but its activity rises with elevated glucose levels. nih.govwikipedia.org

Increased polyol pathway activity in hyperglycemia has several cellular implications. The consumption of NADPH by AR can deplete cellular NADPH levels, impacting processes that require this cofactor, such as the regeneration of reduced glutathione (B108866) (GSH), a key antioxidant. nih.govwikipedia.orgresearchgate.net This can lead to increased oxidative stress. nih.govresearchgate.net Furthermore, the production of NADH by SDH can alter the cellular NAD+/NADH ratio, potentially affecting other NAD+-dependent metabolic pathways, including glycolysis and the Krebs cycle. oncohemakey.comnih.gov

Accumulation of sorbitol can also contribute to cellular damage. Sorbitol is relatively impermeable to cell membranes, and its intracellular accumulation, particularly in tissues with low SDH activity like the retina, kidneys, and Schwann cells, can lead to osmotic stress and cellular dysfunction. nih.govwikipedia.orgtaylorandfrancis.com This osmotic effect is considered a contributing factor to the development of diabetic complications such as retinopathy, nephropathy, and neuropathy. nih.govwikipedia.orgtaylorandfrancis.com Research indicates that while osmotic effects may be significant in tissues like the ocular lens, metabolic flux changes and the resulting redox imbalances are also crucial in the pathogenesis of diabetic complications. oncohemakey.comnih.govtaylorandfrancis.com

The distribution of AR and SDH varies across mammalian tissues. High levels of AR are found in tissues like the lens, sciatic nerve, and retina, while SDH is expressed more ubiquitously but may have lower activity in certain tissues. nih.govresearchgate.netmdpi.com The differential expression and activity of these enzymes contribute to the tissue-specific vulnerabilities observed in diabetic complications. nih.gov

Interactive Data Table: Key Enzymes in D-Sorbitol Metabolism

| Enzyme | Reaction Catalyzed | Cofactor(s) Involved | Biological System(s) Primarily Involved In | PubChem CID |

| Aldose Reductase (AR) | Glucose + NADPH + H+ ⇌ Sorbitol + NADP+ | NADPH | Plants, Mammals | 6607 |

| Sorbitol Dehydrogenase (SDH) | Sorbitol + NAD+ ⇌ Fructose + NADH + H+ | NAD+ | Plants, Mammals | 10166975 |

| Sorbitol-6-phosphate Dehydrogenase (S6PDH) | D-glucose 6-phosphate ⇌ D-sorbitol 6-phosphate | Not specified | Plants (Rosaceous) | - |

| Sorbitol-6-phosphate Phosphatase (S6PP) | D-sorbitol 6-phosphate → D-sorbitol + Pi | Not specified | Plants (Rosaceous) | - |

| Glucose-Fructose Oxidoreductase (GFOR) | Glucose + Fructose ⇌ Glucono-δ-lactone + Sorbitol | Not specified | Microbes (Zymomonas mobilis) | - |

| D-Sorbitol Dehydrogenase (Microbial) | D-sorbitol → L-sorbose | Not specified | Microbes (Gluconobacter) | - |

Note: PubChem CIDs are provided for the enzymes where readily available and applicable to the general enzyme class or mammalian form. Specific microbial or plant enzyme CIDs may vary.

Advanced Synthetic Methodologies for D Sorbitol and Its Derivatives

Biotechnological Production of D-Sorbitol

Biotechnological approaches offer an environmentally friendly alternative to the chemical synthesis of D-sorbitol, primarily relying on microbial fermentation processes.

Microbial Fermentation Processes for D-Sorbitol Production

Microbial fermentation for D-sorbitol production typically involves the conversion of sugars, such as glucose and fructose (B13574), by specific microorganisms. The bacterium Zymomonas mobilis is a key organism in this process, utilizing a unique enzyme called glucose-fructose oxidoreductase (GFOR) to produce sorbitol and gluconic acid in a single step nih.govajol.info. This co-metabolic process is considered time-efficient and can potentially lower production costs compared to traditional chemical synthesis ajol.inforesearchgate.net. Yeasts, such as Schizosaccharomyces sp., have also demonstrated the ability to produce sorbitol from sucrose (B13894) through fermentation cibtech.org.

Genetic Engineering Approaches for Enhanced D-Sorbitol Yields

Genetic engineering plays a crucial role in enhancing D-sorbitol production by improving microbial strains. Strategies include modifying metabolic pathways to increase the flux towards sorbitol synthesis and enhancing tolerance to high substrate concentrations. For instance, Escherichia coli has been engineered to efficiently utilize sorbitol as a sole carbon source by upregulating the sorbitol-6-phosphate (B1195476) dehydrogenase (srlD) gene, leading to significantly higher growth rates and recombinant protein yields when cultured on sorbitol tandfonline.com. Similarly, Lactobacillus casei and Lactobacillus plantarum have been engineered by integrating the sorbitol-6-phosphate dehydrogenase (gutF) gene, enabling them to convert glucose into sorbitol with high efficiency researchgate.net. Mutants of Lactobacillus plantarum with reduced lactate (B86563) dehydrogenase activity have shown improved sorbitol synthesis due to enhanced NADH availability researchgate.net.

Optimization of Fermentation Conditions for Industrial Scale D-Sorbitol Production

Optimizing fermentation conditions is critical for achieving high yields and productivity in industrial-scale D-sorbitol production. Parameters such as carbon source concentration, nitrogen source, temperature, pH, and agitation rate significantly influence microbial growth and sorbitol accumulation . Studies have investigated the effect of various carbon sources (glucose, fructose, maltose, sucrose) and their concentrations on sorbitol production by Lactobacillus plantarum . Optimization using response surface methodology (RSM) has been applied to solid-state fermentation for sorbitol production, identifying optimal conditions for moisture content, fermentation time, and substrate amount to maximize yield ajbasweb.com. For example, a study reported a sorbitol yield of 13.607 g/L under optimized solid-state fermentation conditions using immobilized Lactobacillus plantarum ajbasweb.com. Furthermore, adaptive evolution techniques, such as microdroplet-aided adaptive evolution, have been employed to develop strains like Gluconobacter oxydans with enhanced tolerance to high D-sorbitol concentrations and elevated temperatures, which is crucial for efficient industrial biotransformation of D-sorbitol to L-sorbose, a key intermediate in vitamin C production frontiersin.orgresearchgate.net.

Chemical Synthesis Routes for D-Sorbitol Derivatives

Beyond D-sorbitol itself, chemical synthesis is vital for producing its derivatives, which possess diverse properties and applications.

Synthesis of Dibenzylidene-D-Sorbitol (DBS) and its Derivatives via Condensation Reactions

Dibenzylidene-D-Sorbitol (DBS) is a prominent D-sorbitol derivative widely used as a gelling agent and clarifying agent. DBS is synthesized through the acid-catalyzed condensation of D-sorbitol with two equivalents of benzaldehyde (B42025) whiterose.ac.ukuoguelph.carsc.org. This reaction typically yields a mixture of products, with the 1,3:2,4-di-O-benzylidene-D-sorbitol isomer being the primary gelling agent uoguelph.ca. Early synthesis methods involved dispersing an aqueous solution of sorbitol and benzaldehyde in cyclohexane (B81311) under elevated temperature, utilizing azeotropic distillation to remove water and drive the reaction towards completion rsc.org. While this method yields crude DBS, it can also produce mono- and tri-substituted byproducts rsc.org. Optimization of reaction parameters, such as the molar ratio of benzaldehyde to sorbitol and the amount of acid catalyst, has been explored to improve the yield and purity of DBS researchgate.net. Derivatives of DBS with modified aromatic rings or functionalized free hydroxyl groups on the sorbitol backbone can be synthesized by using substituted benzaldehydes or modifying D-sorbitol before the condensation reaction rsc.orgfigshare.com.

Green Chemistry Approaches in D-Sorbitol Derivative Synthesis (e.g., using Dimethyl Carbonate)

Green chemistry principles are increasingly applied in the synthesis of D-sorbitol derivatives to minimize environmental impact and improve sustainability. Dimethyl carbonate (DMC) is a versatile and environmentally benign reagent that has been explored for the synthesis of various compounds, including D-sorbitol derivatives beilstein-journals.orgfrontiersin.org. DMC can act as a methylating, carbonylating, and dehydrating agent thegoodscentscompany.comunive.it. A notable application of DMC in D-sorbitol chemistry is the synthesis of isosorbide (B1672297), a valuable bicyclic derivative. The reaction between D-sorbitol and DMC in the presence of a base catalyst can lead to the formation of isosorbide through a dehydration process beilstein-journals.orgnih.gov. This method offers a chlorine-free and environmentally friendly route compared to traditional acid-catalyzed dehydration which can produce unwanted byproducts beilstein-journals.org. DMC can also be used as a solvent in these reactions unive.it. Furthermore, one-pot synthesis strategies utilizing DMC have been developed for the preparation of derivatives like dimethyl isosorbide directly from D-sorbitol, where DMC serves multiple roles as a reactant, leaving group, and reaction medium unive.itnih.gov.

Functionalization of D-Sorbitol Backbone (e.g., esterification, etherification)

D-Sorbitol, a linear hexahydroxy alcohol, possesses six hydroxyl groups that serve as key sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse properties and applications. The functionalization of the D-sorbitol backbone primarily involves reactions such as esterification and etherification. These modifications can alter the molecule's hydrophilicity, introduce new reactive centers, or enable its incorporation into larger structures like polymers.

Esterification of D-Sorbitol

Esterification of D-sorbitol involves the reaction of its hydroxyl groups with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides, or fatty acid methyl esters) to form ester linkages. The extent and regioselectivity of esterification can be controlled by varying reaction conditions, catalysts, and the nature of the acylating agent.

Direct esterification of sorbitol with free fatty acids is a common method for producing sorbitol fatty acid esters, which are useful as surfactants and low-calorie fat substitutes. This process typically involves heating sorbitol and fatty acids in the presence of an esterification catalyst. google.comgoogle.com Catalysts reported for hexitol (B1215160) esterification include concentrated sulfuric acid, phosphoric acid, alkaline catalysts such as sodium hydroxide, sodium acetate, and lead oxide. journal-of-agroalimentary.ro Reaction temperatures for atmospheric pressure esterification can range from 180°C to 285°C, with preferred temperatures generally between 225°C and 250°C. journal-of-agroalimentary.ro

Another approach involves transesterification with fatty acid methyl esters, often carried out under basic conditions. google.comgoogle.com This method can lead to products containing esters of sorbitol anhydrides. google.com

Enzymatic synthesis offers a milder and more selective route to sorbitan (B8754009) esters. Lipase-catalyzed esterification of sorbitol, often after controlled dehydration to form sorbitan, can be carried out in organic solvents or azeotropic mixtures. nih.govresearchgate.net For instance, Aspergillus terreus lipase (B570770) has been shown to catalyze the esterification of stearic acid with sorbitol, achieving a 65% ester conversion. researchgate.net

Research has explored the synthesis of poly(sorbitol sebacate-co-butylene sebacate) elastomers through a polycondensation reaction involving sebacic acid, butylene glycol, and sorbitol. This synthesis includes an initial esterification stage catalyzed by Ti(OBu)₄ at 150°C. mdpi.com The polycondensation time influences the mechanical and thermal properties of the resulting elastomers, with a 3.5-hour reaction time yielding materials with desirable properties and a high degree of substrate conversion. mdpi.com

Selective esterification of specific hydroxyl groups on the sorbitol backbone, particularly in protected derivatives like dibenzylidene-D-sorbitol (DBS), has also been demonstrated. For example, acid chlorides can convert DBS into mono- or bis-esters, with the primary alcohol (6-OH) generally being more reactive than the secondary alcohols. rsc.orgresearchgate.net The molar ratio of base and acid chloride can direct the formation of the 6-substituted product or the 5,6-disubstituted product. researchgate.net

Etherification of D-Sorbitol

Etherification of D-sorbitol involves the formation of ether linkages by reacting its hydroxyl groups with alkyl or aryl halides, epoxides, or other etherifying agents. This functionalization can result in cyclic ethers (anhydrosorbitols) or linear polyethers.

Internal ether formation, leading to cyclic anhydrides like 1,4-sorbitan and isosorbide, is a characteristic reaction of sugar alcohols under acidic conditions and/or heat. journal-of-agroalimentary.ro Treatment of D-sorbitol with a small quantity of sulfuric acid at 140°C can result in the formation of 1,4-sorbitan or isosorbide depending on the heating duration. journal-of-agroalimentary.ro Isosorbide can also be formed by refluxing D-sorbitol with xylene at 130°C in the presence of p-toluenesulfonic acid. journal-of-agroalimentary.ro The extent of inner ether formation during hexitol esterification is generally higher at elevated temperatures. journal-of-agroalimentary.ro

Etherification can also be a step in the synthesis of surfactants like Span 80 (sorbitan monooleate). One method involves the initial dehydration of sorbitol under the action of an etherification catalyst to form sorbitan isomers (e.g., 1,4-sorbitan, 1,5-sorbitan), followed by esterification with oleic acid. btsjournals.com Acidic catalysts like AlCl₃ have been used for the etherification step. google.com

Recent research has explored green catalytic methods for the allylation of unprotected carbohydrates, including sorbitol, in water to produce derivatives like 1-allyl sorbitol. This process utilizes recyclable indium metal as a catalyst and benign boron-based reagents. chemistryviews.org

Crystallization and Solid State Behavior of D Sorbitol

Crystal Nucleation and Growth Kinetics of D-Sorbitol

Crystal nucleation is the initial step in crystallization, involving the formation of stable crystalline clusters within the supercooled liquid or amorphous phase. Crystal growth follows, where these nuclei increase in size by the addition of more molecules. The kinetics of these processes in D-Sorbitol are dependent on various conditions.

Factors Influencing Crystal Nucleation Rate

Several factors can influence the rate at which D-Sorbitol crystals nucleate. Increased supersaturation, often achieved by decreasing moisture content or temperature, promotes a higher crystallization rate by reducing the onset time for crystallization wisc.eduresearchgate.net. The presence of seed crystals also significantly accelerates the onset of crystallization wisc.eduresearchgate.net. Studies have shown that γ sorbitol seed crystals, in particular, promote crystallization and favor the formation of the stable γ polymorph wisc.eduresearchgate.net. The rate of crystal nucleation in D-sorbitol, a glass-forming molecular liquid, reaches a maximum near 1.1 times its glass transition temperature (Tg) aip.orgnih.govresearchgate.net. This temperature is considerably lower than that for the fastest crystal growth aip.orgnsf.gov.

Temperature Dependence of Crystal Growth

Crystallization temperature has a major impact on both the kinetics of crystallization and the resulting crystal structure wisc.edu. As the crystallization temperature decreases, the crystallization rate generally increases due to increased supersaturation wisc.edu. However, higher temperatures tend to promote the formation of more thermodynamically stable polymorphs wisc.edu. The fastest crystal growth rate in D-sorbitol is observed near 333 K (Tg + 64 K), a temperature significantly higher than that for maximal nucleation rate aip.orgnsf.gov. The temperature dependence of nucleation and growth near Tg is similar, suggesting a comparable kinetic barrier, which is notably weaker than that of viscosity aip.orgnih.govresearchgate.netnsf.gov.

Impact of Seed Crystals and Shear on Crystallization

The presence of seed crystals has been shown to promote crystallization in D-Sorbitol systems, accelerating the onset of crystallization and favoring the formation of the more stable γ polymorph wisc.eduresearchgate.net. Shear also plays a role in D-Sorbitol crystallization. The application of shear can reduce the crystallization onset time and promote the formation of more stable polymorphs wisc.edu. Sufficient shear and impact during mixing can rapidly disperse molten sorbitol and bring it into intimate contact with the surface area of crystalline sorbitol, accelerating crystallization from the molten state and helping to prevent the formation of the glassy state google.com.

Polymorphism of D-Sorbitol

Polymorphism refers to the ability of D-Sorbitol to crystallize into different forms with distinct crystal structures brjac.com.brmdpi.com. This characteristic is important because different polymorphs can exhibit variations in physical properties such as melting point, solubility, and stability brjac.com.brresearchgate.net. D-Sorbitol is known to exhibit rich and complex polymorphism acs.org.

Identification and Characterization of D-Sorbitol Polymorphs (e.g., E, E', γ)

D-Sorbitol exists in multiple anhydrous crystalline phases, in addition to a hydrate (B1144303) form netzsch.com. Several polymorphs have been identified and characterized, including forms referred to as E, E', and γ acs.orgscilit.com. The crystalline melt, formed when sorbitol is melted and stored at room temperature, is a low-stability polymorph composed of two forms, E and E', that crystallize concomitantly wisc.eduacs.org. These E and E' polymorphs have different melting points and degrees of birefringence wisc.eduacs.org. The γ form is considered the most stable anhydrous polymorphic form and is often preferred for commercial applications due to its high melting temperature, low hygroscopicity, and good stability brjac.com.brresearchgate.netnetzsch.com. The hydrate form has been shown to crystallize from approximately 70% (w/w) sorbitol solutions incubated at low temperatures wisc.edu. Characterization techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to identify and differentiate these polymorphic forms brjac.com.brnetzsch.com. For example, DSC analysis can reveal distinct melting points for different polymorphs; the stable gamma form typically shows a melting point around 91-99.78 °C, while a mixture of gamma and metastable epsilon forms can show melting points around 84.53 °C and 94.47 °C brjac.com.brnetzsch.com.

Below is a table summarizing some characteristics of identified D-Sorbitol polymorphs:

| Polymorph | Formation Method | Stability | Melting Point (°C) | Birefringence | Notes |

| Crystalline Melt | Formed from melted sorbitol at room temperature | Low | - | Variable | Composed of E and E' polymorphs wisc.eduacs.org. |

| E | Crystallizes concomitantly from the melt | - | Different from E' | Less | Ratio with E' is temperature-dependent wisc.eduacs.org. |

| E' | Crystallizes concomitantly from the melt | - | Different from E | More | Ratio with E is temperature-dependent wisc.eduacs.org. |

| γ (gamma) | Seeding the melt at high temperature researchgate.net | Most Stable | 91 - 99.78 brjac.com.brnetzsch.com | - | Preferred for commercial applications researchgate.netnetzsch.com. |

| Hydrate | From ~70% (w/w) solution at low temperature wisc.edu | More stable than mannitol (B672) hydrate wisc.edu | High enthalpy wisc.edu | - | Channel structure wisc.edu. |

| α (alpha) | Via direct conversion from crystalline melt researchgate.net | Metastable scite.ai | 86 researchgate.net | - | High crystallinity researchgate.net. |

| ε (epsilon) | By evaporating EtOH-water solution researchgate.net | Metastable brjac.com.br | Unknown researchgate.net | - | Can be found mixed with gamma form brjac.com.br. |

Note: Melting point ranges or single values are based on available data and may vary depending on the specific study and measurement conditions.

Concomitant Crystallization of Polymorphs and Growth Rings

The concomitant crystallization of multiple polymorphs, such as E and E', can occur in D-Sorbitol wisc.eduacs.org. This simultaneous crystallization in temperature-dependent ratios has been linked to the formation of growth rings in D-Sorbitol spherulites acs.orgacs.org. These growth rings exhibit different degrees of birefringence, reflecting the varying ratios of the more birefringent E' phase and the less birefringent E phase that crystallized at different temperatures acs.org. Similar to how tree rings provide information about growth under changing climatic conditions, these growth rings in D-Sorbitol spherulites have been used to study the kinetics of crystal growth as a function of temperature acs.orgacs.org.

Solvent Effects on D-Sorbitol Crystallization

The choice of solvent significantly influences the crystallization of D-Sorbitol, affecting factors such as solubility, crystal form, and crystal habit. D-Sorbitol exhibits high solubility in water. nihs.go.jpchembk.com It is also soluble in a range of organic solvents, including methanol, ethanol (B145695), n-propanol, n-butanol, tetrahydrofuran (B95107) (THF), acetone, ethyl acetate, acetonitrile (B52724), glycerin, propylene (B89431) glycol, phenol, acetic acid, pyridine (B92270), and acetamide. chembk.comresearchgate.netcumbria.ac.ukmfa.orgatamanchemicals.combio-world.com It is sparingly soluble in ethanol and practically insoluble in diethyl ether. nihs.go.jpchembk.com

Studies have shown that the solubility of D-Sorbitol in organic solvents such as methanol, ethanol, n-propanol, n-butanol, THF, acetone, ethyl acetate, and acetonitrile increases with increasing temperature. researchgate.netcumbria.ac.uk Based on experimental results, ethanol has been suggested as a relatively better solvent for the crystallization process of D-Sorbitol. researchgate.netcumbria.ac.uk

Crystallization from specific solvents can yield distinct results. For instance, crystallization from pyridine can produce anhydrous sorbitol after the removal of pyridine. acs.org This method has also been noted for its ability to separate D-Sorbitol from reducing sugars, which are more soluble in pyridine. acs.org Conversely, attempts to crystallize D-Sorbitol from glacial acetic acid have been reported to result in the formation of gels, preventing crystallization. acs.org The use of mixed solvent systems has also been explored and can impact the efficiency of crystallization. researchgate.net Beyond direct crystallization, the nature of the solvent also plays a crucial role in the self-assembly and gelation behavior of derivatives like dibenzylidene-D-sorbitol (DBS), influencing the resulting solid-state structure. rsc.orgacs.org

Amorphous Solid Dispersion Stability and Crystallization Inhibition

Amorphous solid dispersions (ASDs) are a widely adopted strategy to enhance the solubility and bioavailability of poorly water-soluble drugs by presenting them in an amorphous state. nih.govmdpi.comnih.govulisboa.ptresearchgate.net However, the amorphous state, having higher free energy, is inherently less stable than the crystalline state and prone to recrystallization during manufacturing or storage. nih.govmdpi.comnih.govdissolutiontech.com Crystallization involves two primary steps: nucleation and crystal growth. mdpi.comresearchgate.net

Polymers are frequently incorporated into ASDs to improve their physical stability by inhibiting these crystallization processes. nih.govmdpi.comnih.govulisboa.ptresearchgate.net In the context of D-Sorbitol, which can exist in an amorphous form and is used as a model compound in crystallization studies, the addition of polymers like polyvinylpyrrolidone (B124986) (PVP) has been shown to significantly inhibit both nucleation and crystal growth in amorphous dispersions. nih.govnih.govresearchgate.netacs.org For example, the presence of 10 wt% PVP K30 has been demonstrated to slow down the nucleation of D-Sorbitol by nearly 40-fold near the peak temperature of the nucleation rate. nih.gov

The effectiveness of polymers in inhibiting D-Sorbitol crystallization is influenced by factors such as polymer concentration and molecular weight; increasing both can enhance the inhibitory effect. nih.govacs.org Intermolecular interactions, such as hydrogen bonding between the polymer and D-Sorbitol molecules, can contribute to the inhibition of crystal growth. nih.gov Furthermore, polymers can reduce the molecular mobility within the amorphous dispersion, which is a key factor in retarding crystallization. nih.govulisboa.ptacs.org Research suggests that the inhibitory effect against crystallization in binary ASDs becomes particularly effective when the polymer concentration exceeds the overlap concentration (c*), leading to a significant delay in the first nucleation event and consequently enhanced physical stability. researchgate.netacs.orgeventscribe.net It is worth noting that while polymers enhance stability, the hygroscopic nature of some polymers can lead to moisture absorption, potentially promoting recrystallization. mdpi.com D-Sorbitol itself can be a component in sugar dispersions, and its tendency to crystallize in this context highlights the importance of strategies like using antiplasticizing agents such as PVP K30 to improve the thermodynamic stability of such amorphous systems. dissolutiontech.com

D Sorbitol in Supramolecular Chemistry and Self Assembly

Self-Assembly Mechanisms of D-Sorbitol Derivatives (e.g., DBS)

The self-assembly of D-Sorbitol derivatives like DBS is a hierarchical process driven by a combination of non-covalent interactions. whiterose.ac.uk These molecules possess a "butterfly-like" structure, where the sorbitol backbone acts as the "body" and the benzylidene groups as the "wings." rsc.org These structural features facilitate specific interactions that lead to the formation of one-dimensional nanostructures, such as nanofibrils, which then bundle together to form a three-dimensional network. whiterose.ac.uk

Role of Hydrogen Bonding and Aromatic-Aromatic Interactions

Hydrogen bonding and π-π stacking interactions are the primary driving forces behind the self-assembly of DBS and its derivatives. whiterose.ac.ukfigshare.com The hydroxyl groups on the sorbitol backbone can act as both hydrogen bond donors and acceptors, forming intermolecular hydrogen bonds between adjacent molecules. whiterose.ac.ukfigshare.com Specifically, interactions involving the 5-OH and 6-OH groups are crucial. whiterose.ac.ukfigshare.com Some research suggests that hydrogen bonding, particularly from the 6-OH group to an acetal (B89532) oxygen of another molecule, plays a key role in self-assembly, especially in non-polar solvents. whiterose.ac.ukresearchgate.netnih.gov

In addition to hydrogen bonding, the aromatic rings of the benzylidene groups engage in π-π stacking interactions. whiterose.ac.ukfigshare.com These interactions, which can be parallel-displaced, contribute to the stacking of molecules and the formation of ordered aggregates. researchgate.netacs.org The interplay between hydrogen bonding and π-π stacking is complex and can be influenced by the solvent environment and the specific substitution pattern on the DBS molecule. whiterose.ac.uk Some studies emphasize π-π stacking as the major driving force, while others highlight the importance of hydrogen bonding, and many acknowledge the cooperative nature of both interactions. whiterose.ac.uk

Influence of Solvent Polarity on Self-Assembled Nanostructures

Solvent polarity significantly impacts the self-assembly of D-Sorbitol derivatives, influencing both the mechanism of aggregation and the resulting nanostructure morphology. rsc.orgresearchgate.netnih.govrsc.org The interactions between the gelator molecules and the solvent can subtly alter the stacking arrangement of the molecules. researchgate.netnih.gov

In non-polar solvents, intermolecular hydrogen bonding is often favored, leading to specific molecular arrangements that can result in the formation of helical fibers. whiterose.ac.ukresearchgate.netnih.gov For instance, in nonpolar solvents, a distorted T-shaped structure may form, with intermolecular hydrogen bonding occurring between the 6-OH group and acetal oxygens, leading to helical assembly to minimize energy. researchgate.netnih.gov The fibrillar diameter has been observed to decrease with increasing solvent polarity. researchgate.netresearchgate.net

In contrast, in polar solvents, the gelator molecules may adopt a more rigid, planar-like structure, stacking on top of each other primarily through strong parallel-displaced π interactions. researchgate.netacs.org This can lead to the formation of non-helical fibers. researchgate.netnih.govacs.org The competition between gelator-gelator hydrogen bonding and gelator-solvent hydrogen bonding is crucial; in high polarity solvents, hydrogen bonding between the gelator and the solvent becomes more favorable, which can hinder the self-assembly process required for gelation, potentially leading to dissolution instead. rsc.org

The ability of a solvent to accept or donate a hydrogen bond is considered more important than just its polarity in determining whether DBS forms solutions, clear gels, or opaque gels. nih.gov Opaque gels tend to form in low-polarity solvents, while clear gels can form in high-polarity solvents. nih.govacs.org

The critical gel concentration can also be influenced by solvent polarity, increasing as the difference in polar and hydrogen-bonding components of the solubility parameter between the gelator and solvent decreases. researchgate.net

Supramolecular Chirality Control in D-Sorbitol Systems

D-Sorbitol is a chiral molecule, and this inherent chirality can be transferred and amplified during the self-assembly process, leading to the formation of supramolecular structures with controlled chirality. researchgate.netnih.govrsc.org The stereochemistry of the sugar backbone dictates the chirality of the resulting helical fibers formed in certain solvents, particularly non-polar ones. rsc.orgnottingham.ac.uk

Studies on DBS derivatives have shown that solvent effects can be an effective means of controlling the expression of chirality at the supramolecular level. researchgate.netnih.govacs.org For example, a DBS derivative formed smooth non-helical fibers in polar solvents with a residual CD signal, while in nonpolar solvents, it formed rope-like left-helical fibers with a strong negative CD signal. researchgate.netnih.gov Mixing solvents of different polarities can result in twisted ribbon fibers with intermediate CD signals, further demonstrating solvent-controlled supramolecular chirality. researchgate.netnih.govacs.org

The formation of helical structures is often associated with the chiral nature of the self-assembled fibrils. researchgate.netresearchgate.net Circular dichroism (CD) spectroscopy is a key technique used to study and confirm the presence of supramolecular chirality in these systems. researchgate.netnih.govresearchgate.netrsc.org

D-Sorbitol-Based Low-Molecular-Weight Gelators (LMWGs)

D-Sorbitol derivatives, most notably DBS, are prominent examples of low-molecular-weight gelators (LMWGs). rsc.orgwhiterose.ac.uknottingham.ac.uknih.gov These small molecules can immobilize large volumes of solvent, forming physical gels through the creation of a three-dimensional network structure. whiterose.ac.ukfigshare.comnottingham.ac.uknih.gov DBS has been recognized as an LMWG for over a century, demonstrating its historical significance in this field. rsc.orgwhiterose.ac.uknih.gov

The ability of DBS to form gels in numerous solvents is attributed to its molecular structure, which facilitates the necessary non-covalent interactions for self-assembly into a sample-spanning network. rsc.orgwhiterose.ac.uk

Gelation Properties in Organic Solvents and Aqueous Environments

DBS and its derivatives are effective gelators for a wide range of organic solvents. rsc.orgwhiterose.ac.ukrsc.orgnottingham.ac.uk The gelation behavior is highly dependent on the specific solvent used. rsc.orgrsc.orgresearchgate.net

While traditionally known as organogelators, modifications to the DBS structure can enable gelation in aqueous environments, forming molecular hydrogels. rsc.orgresearchgate.netnih.gov Introducing hydrophilic groups to the DBS molecule can facilitate its self-assembly in water. rsc.orgresearchgate.net For instance, derivatives like DBS-CO2H and DBS-CONHNH2 have been shown to form hydrogels. rsc.org Some sorbitol-derived compounds, including specific benzylidene sorbitol derivatives, have demonstrated the ability to gelate a broad spectrum of ethanol-water mixtures, even gelling compositions from 100% ethanol (B145695) to 100% water, which is not possible with individual components. rsc.orgnottingham.ac.uk

The gelation process typically involves dissolving the LMWG in a hot solvent and then cooling the solution, which triggers the self-assembly and network formation. nih.gov The minimum gelation concentration (MGC) required to form a gel varies depending on the gelator and the solvent. acs.org

Network Formation and Rheological Properties of D-Sorbitol Gels

The gelation of D-Sorbitol derivatives results from the formation of a three-dimensional network of self-assembled fibers that physically entrap the solvent. whiterose.ac.ukfigshare.comnottingham.ac.uknih.gov These networks are formed by the hierarchical aggregation of individual gelator molecules into nanofibrils and then into larger fibers. whiterose.ac.ukacs.org The morphology of these networks, including the diameter and helicity of the fibers, is influenced by factors such as solvent polarity and gelator concentration. rsc.orgresearchgate.netresearchgate.netacs.org

The rheological properties of D-Sorbitol gels characterize their mechanical behavior, such as stiffness, elasticity, and viscosity. researchgate.netresearchgate.netnottingham.ac.ukresearchgate.netacs.orgaip.org These properties are directly related to the structure and integrity of the self-assembled network. researchgate.netaip.org

Rheological measurements, such as oscillatory rheology, are used to assess the viscoelastic nature of these gels. researchgate.netnottingham.ac.ukresearchgate.netacs.orgaip.org Typically, in the stable gel state, the storage modulus (G'), which represents the elastic component, is higher than the loss modulus (G''), indicating solid-like behavior. researchgate.netresearchgate.net The gel strength, often indicated by the plateau modulus, is dependent on the gelator concentration, often following a power-law scaling. researchgate.netacs.org For example, the elastic modulus in PEG/DBS organogels scaled as φ^1.8 over a range of DBS mass concentrations (φ). acs.org

The rheological properties are sensitive to factors such as gelator concentration, temperature (affecting gel formation and dissolution temperatures), and solvent properties. researchgate.netresearchgate.netacs.orgaip.org The critical gel concentration and the interaction between the gelator and solvent influence the gel strength and relaxation behavior. researchgate.net The gels can exhibit a limited range of linear viscoelastic response and show sensitivity to deformation above a critical strain. researchgate.netaip.org

The formation and stability of these physical gels are influenced by a delicate balance of the gelator's chemical structure and the interactions with the solvent, facilitating crystal formation within the network. oup.com

Advanced Applications and Functionalization of D Sorbitol

D-Sorbitol in Polymer Science and Materials Engineering

D-Sorbitol and its derivatives play significant roles in modifying the properties of polymers, enhancing their performance for diverse applications.

D-Sorbitol as a Nucleating Agent and Plasticizer for Polymers (e.g., PLA)

D-Sorbitol acts as both a nucleating agent and a plasticizer for various polymers, including poly(lactic acid) (PLA). As a nucleating agent, D-sorbitol promotes the crystallization of polymers, which can improve their mechanical properties, heat resistance, and processing characteristics. researchgate.netresearchgate.net For instance, the incorporation of D-sorbitol can significantly enhance the crystallization rate of PLA. researchgate.netspringerprofessional.de Studies have shown that with the addition of 0.25–0.75% D-sorbitol in PLA blends, cold crystallization is eliminated, and the crystallization temperature increases. researchgate.netspringerprofessional.de The semi-crystallization time of neat PLA at 110 °C was reduced from 14.2 minutes to just 1.5 minutes with the addition of 0.75% D-sorbitol. researchgate.net

In addition to its role as a nucleating agent, D-sorbitol also functions as a plasticizer. researchgate.netresearchgate.netredalyc.org Plasticizers increase the mobility of polymer chains, leading to improved flexibility and processability. redalyc.orgmdpi.com Rheological characterization has demonstrated that D-sorbitol improves the melt processing performance of PLA by reducing its modulus and viscosity. researchgate.net The dual role of D-sorbitol is attributed, in part, to hydrogen bonding interactions between D-sorbitol and the polymer matrix. researchgate.net

Derivatives of D-sorbitol, such as 1,3:2,4-bis-O-(3,4-dimethylbenzylidene)-D-sorbitol (DMDBS) and 1,3:2,4-dibenzylidene-D-sorbitol (DBS), are also widely used as nucleating agents, particularly in polyolefins like polypropylene, to increase crystallization rate and enhance stiffness. mcc-hamburg.despecialchem.comnih.gov

Here is a summary of the effect of D-Sorbitol on PLA properties:

| Property | Effect of D-Sorbitol Addition (0.25-0.75%) | Notes | Source |

| Cold Crystallization | Disappears | Accompanied by elevated crystallization temperature. | researchgate.netspringerprofessional.de |

| Crystallization Rate | Significantly Enhanced | Semi-crystallization time reduced from 14.2 min to 1.5 min (at 0.75%). | researchgate.net |

| Melt Processing Performance | Improved | Reduced modulus and viscosity. | researchgate.net |

| Heat Resistance (for PLLA) | Elevated | From 56 °C to 132 °C (with specific processing). | researchgate.net |

| Impact Properties (with PEG) | Improved (for PLA 4032D) | Increased by over 500%. | aip.org |

| Tensile Strength (for PLA) | Decreases (nearly linear with content) | Depending on the filling ratio. | aip.org |

| Young's Modulus (for PLA) | Slight increase or no significant change | Depending on the filling ratio. | aip.org |

Synthesis of D-Sorbitol Based Copolyesters for Biomedical Applications

D-Sorbitol can serve as a monomer in the synthesis of polymers, including copolyesters with potential biomedical applications. Polymers synthesized using D-glucitol (D-sorbitol) with monomers like ethylene (B1197577) oxide and propylene (B89431) oxide can exhibit biocompatibility, biodegradability, and non-toxicity, making them suitable for biomedical fields such as tissue engineering and drug delivery. ontosight.ai The properties of these polymers can be tailored by varying their composition and structure. ontosight.ai D-sorbitol can be converted into platform molecules like five-membered bis(cyclo-carbonate) (Sorb-BisCC) through environmentally friendly processes, which can then be used to synthesize various biobased chemicals and polymers, including novel non-isocyanate polyurethanes (NIPU). researchgate.net

D-Sorbitol in Polyurethane Synthesis and Applications

D-Sorbitol can be utilized in the synthesis of polyurethanes. As mentioned in the previous section, D-sorbitol-based bis(cyclo-carbonate) can be a building block for synthesizing novel biobased non-isocyanate polyurethanes (NIPU). researchgate.net Functionalized D-sorbitol derivatives, such as 1,3:2,4-bis-O-benzylidene-5,6-bis-carbonylaminoethyl-methacrylate-D-sorbitol (IEM-DBS), have been prepared and evaluated for use as additives in dental materials obtained by photopolymerization of dimethacrylate monomers like bisphenol A glycidyl (B131873) dimethacrylate (bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) to obtain improved dental materials. revmaterialeplastice.ro

D-Sorbitol in Chitosan (B1678972) Membranes for Tissue Engineering

D-Sorbitol has been explored as a plasticizer for chitosan membranes, particularly for applications in tissue engineering, such as skin substitutes. scielo.brscielo.brnih.gov Chitosan membranes can be brittle, and plasticizers are added to improve their flexibility and mechanical properties. scielo.brnih.gov D-sorbitol has been shown to improve the water vapor permeability and flexibility of chitosan membranes by reducing their crystallinity. scielo.brscielo.br These sorbitol-plasticized and neutralized chitosan membranes have demonstrated non-cytotoxicity and provide a suitable surface for cell growth, which is crucial for tissue engineering applications. scielo.brscielo.br The use of sorbitol to reduce the crystallinity of chitosan membranes can enhance cell spreading and proliferation on the substrate. scielo.brscielo.br

D-Sorbitol in Nanotechnology and Green Synthesis

D-Sorbitol plays a role in the synthesis and stabilization of nanoparticles, aligning with principles of green chemistry.

Role of D-Sorbitol in Green Synthesis of Nanoparticles

D-Sorbitol is utilized in the green synthesis of various nanoparticles, often acting as a capping or stabilizing agent. In the green synthesis of nickel oxide nanoparticles (NiO-NP) using olive tree leaves extract as a reducing agent, D-sorbitol was employed as a capping agent. ukm.my The resulting NiO-NPs were spherical with a size range of 30 to 65 nm and were used as adsorbents for dye removal. ukm.my

D-Sorbitol has also been used along with plant extracts, such as Polyalthia longifolia leaf extract, for the green synthesis of silver nanoparticles (AgNPs). capes.gov.brsemanticscholar.orgresearchgate.netdoaj.org In this process, the plant extract acts as the reducing and capping agent, while D-sorbitol is used to increase the stability of the nanoparticles. capes.gov.brsemanticscholar.orgdoaj.org The synthesis can be carried out at different temperatures and concentrations of silver nitrate. capes.gov.brsemanticscholar.orgdoaj.org

Furthermore, D-sorbitol has been shown to influence the crystal structure of TiO2 nanoparticles during hydrothermal synthesis, facilitating the control of the phase from rutile to anatase. researchgate.net Adding small amounts of D-sorbitol to an aqueous TiCl4 solution affected the hydrolysis rate of TiCl4, leading to changes in crystal phase, particle size, and surface area, which in turn improved the efficiency of dye-sensitized solar cells fabricated with these nanoparticles. researchgate.net

In the context of sustainable conversion processes, D-sorbitol is the target product in the highly selective hydrogenation of D-glucose, a process that can be catalyzed by air-stable, reusable non-noble metal catalysts, representing a green route for D-sorbitol production. rsc.org

D-Sorbitol in Formulation Science

D-Sorbitol, a sugar alcohol, is widely utilized in formulation science due to its various beneficial properties. Its applications range from acting as a sweetener and humectant in food and cosmetics to serving as a crucial excipient in pharmaceutical formulations. fishersci.ca

D-Sorbitol as a Stabilizer for Proteins in Solution and Solid State

D-Sorbitol is a commonly used excipient for stabilizing proteins and peptides in both liquid and solid formulations, particularly those prepared by lyophilization (freeze-drying). ijpsonline.com Proteins, being inherently delicate structures, are susceptible to degradation, unfolding, and aggregation during manufacturing, storage, and handling. ijpsonline.com These instabilities can lead to loss of function and potential safety issues.

In lyophilized protein and peptide formulations, polyhydric alcohols like sorbitol, along with non-reducing sugars, are frequently incorporated as stabilizers. ijpsonline.com During the freeze-drying process, proteins are subjected to freezing and drying stresses that can induce denaturation. ijpsonline.com Even after successful lyophilization, the solid-state protein may still exhibit limited long-term storage stability. ijpsonline.com Sorbitol helps to mitigate these issues by reducing protein crowding in both solution and freeze-concentrated phases, thereby protecting the protein from forming oligomers or irreversible aggregates. nist.gov

Many sugars and polyols, including sorbitol, are employed as protein stabilizers in solution, frozen states, during freeze-thawing, freeze-drying, or product storage. sci-hub.se The degree of stabilization is dependent on their concentration, with a weight ratio of sugar to protein of at least 1:1 generally required for good stability, and optimal stability often observed around 3:1 to 5:1. sci-hub.se

Mechanisms of Protein Stabilization by Polyols, including D-Sorbitol

The mechanism by which polyols like D-sorbitol stabilize proteins is primarily attributed to preferential exclusion and indirect interactions rather than direct binding or extensive hydrogen bonding with the protein. aip.orgnih.gov

Polyols are preferentially excluded from the protein surface, leading to preferential hydration of the protein molecule. aip.orgnih.gov This phenomenon strengthens the hydration shell around the protein, shifting the equilibrium towards the natively folded state. Molecular dynamics simulations have indicated that polyol molecules have only a few direct hydrogen bonds with the protein, and the number of these bonds is similar across different polyols, suggesting that direct interactions contribute minimally to the stabilizing effect. aip.orgnih.gov